REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[Cl:11]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[C:9]([Cl:11])=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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9.9 g
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Type
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reactant
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Smiles
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NC1=C(C#N)C=C(C=C1)F
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Name
|
|
Quantity
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10.7 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CONCENTRATION
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Details
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concentrated to approximately 100 mL under reduced pressure
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Type
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ADDITION
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Details
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The residue was poured into water (1 L)
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Type
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FILTRATION
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Details
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the resultant precipitate was filtered
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried (50° C. under vacuum)
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Name
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|
Type
|
product
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Smiles
|
NC1=C(C#N)C=C(C=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.37 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |